omcC protein

Fe(III) reduction mutant phenotyping extracellular electron transfer

The omcC protein is a multi-heme, outer membrane c-type cytochrome from the dissimilatory metal-reducing bacterium Geobacter sulfurreducens. It is encoded in a tandem chromosomal duplication alongside its closest paralog, omcB, with which it shares 73–79% amino acid identity.

Molecular Formula C8H15NO2
Molecular Weight 0
CAS No. 142539-57-9
Cat. No. B1177799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameomcC protein
CAS142539-57-9
SynonymsomcC protein
Molecular FormulaC8H15NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OmcC Protein (CAS 142539-57-9) Procurement Guide: A Geobacter sulfurreducens Outer Membrane Cytochrome with Divergent Function from OmcB


The omcC protein is a multi-heme, outer membrane c-type cytochrome from the dissimilatory metal-reducing bacterium Geobacter sulfurreducens. It is encoded in a tandem chromosomal duplication alongside its closest paralog, omcB, with which it shares 73–79% amino acid identity [1][2]. Unlike OmcB, which is essential for Fe(III) reduction, OmcC is not required for this process, highlighting a functional divergence that is critical for experimental design and procurement decisions [1].

Why OmcC Protein Cannot Be Substituted by Other Geobacter Outer Membrane Cytochromes for Fe(III) Reduction Studies


Despite high sequence homology to its paralog OmcB, OmcC is functionally distinct and cannot serve as a generic replacement for other Geobacter outer membrane cytochromes. Substituting OmcC for OmcB in Fe(III) reduction assays will result in a failure to rescue the wild-type phenotype, as genetic disruption of omcB severely impairs Fe(III) reduction, whereas disruption of omcC does not [1]. This functional non-equivalence is rooted in divergent transcriptional regulation, where a deletion of the transcriptional regulator orfR affects omcB but not omcC expression [2]. This evidence directly demonstrates that in-class compounds are not interchangeable, and selection must be guided by precise functional endpoints.

Quantitative Evidence for OmcC Protein Differentiation from Comparators


Functional Non-Essentiality in Fe(III) Reduction Contrasted with OmcB

OmcC is functionally non-essential for Fe(III) reduction, directly contrasting with its paralog OmcB. An OmcC-deficient mutant reduced Fe(III) at rates similar to the wild type, whereas an OmcB-deficient mutant was greatly impaired in its Fe(III) reduction capacity [1]. This functional dichotomy is a critical differentiator for researchers selecting a genetic background or a purified protein for electron transfer studies.

Fe(III) reduction mutant phenotyping extracellular electron transfer

Differential Cellular Abundance Relative to OmcB

The cellular protein abundance of OmcB is approximately 2-fold higher than that of OmcC under identical growth conditions [1]. This quantitative difference is a key consideration for procurement when a specific cytochrome ratio is required for an assay, as OmcC cannot be expected to provide the same molecular concentration as OmcB.

protein quantification cytochrome abundance Geobacter

Divergent Transcriptional Regulation During Fe(III) Reduction

The omcB and omcC operons, despite being nearly identical in sequence, are subject to distinct transcriptional control. Deletion of the orfR transcriptional regulator significantly lowered omcB transcription during Fe(III) reduction, while levels of omcC transcripts remained unaffected [1]. This provides a clear, quantitative basis for differentiating the regulatory mechanisms governing these two cytochromes.

transcriptional regulation orfR operon duplication

Differential Upregulation Gene Expression in Response to Insoluble Metal Oxides

Whole-genome microarray analysis revealed that omcC is part of a group of electron transport genes upregulated on both insoluble Fe(III) oxide and Mn(IV) oxide, whereas omcB is specifically upregulated only on Mn(IV) oxide [1]. This difference in expression profile under distinct environmental conditions further distinguishes OmcC from its paralog.

microarray metal oxide reduction Geobacter sulfurreducens

Low Impact on U(VI) Reduction Contrasted with Other Essential Cytochromes

Deletion of omcB and omcC had a negligible impact on U(VI) reduction by G. sulfurreducens, in contrast to the deletion of other outer membrane cytochromes, which decreased U(VI) reduction by ca. 50–60% [1]. This positions OmcC as a non-essential component in U(VI) reduction pathways, a valuable characteristic for studies seeking to dissect the specific roles of other cytochromes.

uranium reduction bioremediation c-type cytochromes

Validated Application Scenarios for OmcC Protein Based on Quantitative Differentiation Evidence


Negative Control for Fe(III) Reduction Studies

Given that OmcC is functionally non-essential for Fe(III) reduction, its purified protein or a corresponding gene knockout strain serves as an ideal negative control in experiments designed to isolate and validate the specific Fe(III) reduction activity of OmcB or other cytochromes. Using OmcC ensures that any observed Fe(III) reduction phenotype is specifically attributable to the target gene and not a general outer membrane cytochrome function [1].

Biomarker for General Metal Oxide Stress Response

The upregulation of the omcC gene on both Fe(III) and Mn(IV) oxides makes its transcript a superior biomarker for general metal oxide stress in Geobacter species, as opposed to omcB, which is specifically upregulated only on Mn(IV) oxide. This enables more broadly applicable environmental monitoring and bioremediation process optimization [3].

Probing Divergent Transcriptional Regulation in Duplicated Operons

The omcC-ombC-omaC-orfS operon's distinct transcriptional response to the deletion of orfR, which does not affect omcC transcripts, makes it a unique model system for studying how nearly identical, tandemly duplicated operons evolve distinct regulatory circuits. It can be used to dissect promoter specificity and transcription factor binding in a controlled genetic context [2].

Mechanistic Studies on U(VI) Reduction Pathway Specificity

As deletion of OmcC, along with OmcB, has a negligible impact on U(VI) reduction, OmcC is a valuable component in combinatorial deletion libraries aimed at stripping away non-essential electron transfer pathways. This helps to create a minimized genetic background, allowing researchers to more clearly identify the cytochromes, like MacA or others, that are truly essential for U(VI) reduction [4].

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